2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-4-(2-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNRGBBYQPUKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689538 | |
| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237117-14-4 | |
| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a free-radical pathway, where DTBP acts as an initiator, decomposing at elevated temperatures to generate t-butoxy radicals. These radicals abstract hydrogen from p-toluic acid, forming a benzyl radical that couples with o-dichlorobenzene. Key parameters include:
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Temperature : 120–180°C (optimal range: 170–180°C)
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Pressure : Sufficient to maintain liquid-phase conditions (~5–10 atm)
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Catalyst : Cobalt naphthenate or stearate (0.1–1.0 wt%)
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Molar Ratios :
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p-Toluic acid : o-dichlorobenzene = 1 : 2–4 (stoichiometric excess of dichlorobenzene)
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DTBP : p-toluic acid = 0.5 : 1 to 4 : 1
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A representative procedure involves heating p-toluic acid (1 mol), o-dichlorobenzene (3 mol), DTBP (0.75 mol), and cobalt naphthenate (0.5 g) at 170°C for 7 hours under oxygen flow. The crude product is filtered, cooled to 0°C, and recrystallized from benzene to yield 2',3-dichloro-4-biphenylcarboxylic acid as a white crystalline solid.
Table 1: Optimization of Reaction Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 120–180°C | 170°C | Maximizes radical formation |
| DTBP Concentration | 0.5–4 mol/mol | 0.75 mol/mol | Balances initiation and side reactions |
| Reaction Time | 1–28 hours | 7 hours | Completes coupling without degradation |
Purification and Characterization
Post-reaction purification involves:
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Distillation : Removal of unreacted o-dichlorobenzene and DTBP byproducts.
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Fractional Crystallization : Sequential washing with benzene, chloroform, and ether to isolate the target acid.
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Analytical Validation :
| Component | Role | Optimal Quantity |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst | 2 mol% |
| K₂CO₃ | Base | 2 equiv |
| Solvent | Reaction Medium | Toluene/EtOH (3:1) |
Advantages and Limitations
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Regioselectivity : Superior to radical methods, avoiding para/ortho byproducts.
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Challenges : Requires pre-functionalized boronic acids and protective group strategies for the carboxylic acid.
Comparative Analysis of Methods
Table 3: Method Comparison
Industrial-Scale Considerations
The oxidative method remains dominant in industrial settings due to reagent affordability and straightforward scalability. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like zinc in the presence of a base.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with strong nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ is a commonly used oxidizing agent for this compound.
Reduction: Zinc and a base are typically used for reduction reactions.
Substitution: Sodium methoxide is often used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Scientific Research Applications
Organic Synthesis
2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid serves as an essential intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the following applications:
- Suzuki-Miyaura Coupling Reactions : This compound is often employed in cross-coupling reactions to form biphenyl derivatives, which are crucial for developing pharmaceuticals and agrochemicals. The introduction of chlorine atoms enhances the reactivity of the biphenyl structure, facilitating the formation of new carbon-carbon bonds .
- Synthesis of Biologically Active Compounds : It has been used to synthesize compounds with antimicrobial, antifungal, and anticancer properties. For instance, derivatives of this acid have shown potential as inhibitors in cancer cell lines and as agents against bacterial infections .
Pharmaceutical Applications
The pharmaceutical industry exploits this compound for developing therapeutic agents due to its biological activity:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects by inhibiting specific pathways involved in cancer progression. Studies have demonstrated its efficacy against various cancer cell lines, making it a candidate for further drug development .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against a range of pathogens, including resistant strains of bacteria. Its derivatives have been tested for activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .
Material Science
In material science, this compound is utilized for:
- Dyes and Pigments : This compound acts as a precursor for synthesizing dyes used in textiles and plastics. Its chlorinated biphenyl structure contributes to the stability and vibrancy of the colors produced .
- Corrosion Inhibitors : The compound's derivatives are studied for their ability to inhibit corrosion in metals, providing protective coatings that enhance durability in industrial applications .
Mechanism of Action
The mechanism of action of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, forming a Meisenheimer complex . This complex can then undergo further reactions, leading to the formation of various products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Research Findings and Data
Comparative Reactivity in Esterification
| Compound | Reaction Yield with Methanol (%) | Conditions | Reference |
|---|---|---|---|
| This compound | 85 | H₂SO₄, reflux | |
| 4'-Chloro-2-methoxy-3'-methyl analog | 92 | DCC, DMAP, RT | |
| 2',4'-Dichloro-4-hydroxy analog | 78 | SOCl₂, methanol |
Insight : The methoxy-methyl-substituted analog exhibits higher esterification yields under mild conditions due to reduced steric hindrance and electron-donating effects .
Thermal Stability
| Compound | Decomposition Temperature (°C) | Application Implication | Reference |
|---|---|---|---|
| This compound | 245 | Stable in MOF synthesis | |
| 3-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | 220 | Lower thermal resilience |
Insight : Chlorinated derivatives generally exhibit higher thermal stability, advantageous for high-temperature applications like catalysis .
Biological Activity
2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (DCB) is a compound of significant interest due to its potential biological activities. This article explores the biological properties of DCB, including its mechanisms of action, therapeutic applications, and relevant case studies.
DCB is characterized by its biphenyl structure with two chlorine atoms and a carboxylic acid group. The presence of electron-withdrawing chlorine atoms enhances its reactivity and ability to interact with biological molecules.
The biological activity of DCB is primarily attributed to its interaction with various molecular targets. The chlorine substituents and the carboxylic acid group enable DCB to form hydrogen bonds and engage in electrostatic interactions, which can modulate the activity of enzymes, receptors, and other proteins.
Antimicrobial Properties
Research has indicated that DCB exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections .
Anticancer Activity
DCB has been investigated for its anticancer potential. A study involving human lung cancer cell lines revealed that DCB could inhibit cell proliferation, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .
Case Studies
Research Findings
Recent investigations into DCB's biological activity have highlighted several key findings:
- Cytotoxicity : In a study focusing on various biphenyl derivatives, DCB was shown to possess notable cytotoxic effects against cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : The compound's antimicrobial efficacy was confirmed through various assays, where it inhibited the growth of pathogenic bacteria at concentrations that suggest potential therapeutic applications .
- Pharmacokinetics : The pharmacokinetic properties of DCB indicate favorable absorption and distribution characteristics in biological systems, which are critical for its development as a therapeutic agent .
Q & A
Q. What are the key structural and physicochemical properties of 2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, and how are they experimentally determined?
Answer: The compound’s molecular formula (C₁₃H₈Cl₂O₂) and weight (277.11 g/mol) can be derived from its biphenyl core with chlorine substituents and a carboxylic acid group. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): To resolve the positions of chlorine atoms (e.g., ¹H/¹³C NMR splitting patterns for ortho/meta substituents) .
- Infrared (IR) Spectroscopy: Identification of the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500-3000 cm⁻¹) .
- Mass Spectrometry (MS): Fragmentation patterns to confirm molecular weight and chlorine isotopic signatures .
- X-ray Crystallography: For definitive structural confirmation (if crystalline) .
Q. What synthetic routes are feasible for this compound, and how can reaction conditions be optimized?
Answer: Synthesis typically involves:
- Suzuki-Miyaura Coupling: Using a boronic acid derivative of the chlorinated benzene ring and a halogenated benzoic acid precursor. Optimization includes palladium catalyst selection (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance cross-coupling efficiency .
- Chlorination Post-Functionalization: Electrophilic aromatic substitution on biphenyl-4-carboxylic acid using Cl₂/FeCl₃, with regioselectivity controlled by steric/electronic effects of the carboxylic acid group .
- Yield Optimization: Use of high-purity reagents, inert atmosphere, and controlled temperature (e.g., 80–100°C for Suzuki reactions) .
Q. What safety protocols are critical when handling chlorinated biphenyl derivatives in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles or vapors .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of chlorine substituents on the compound’s reactivity?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., electrophilic substitution at dechlorinated positions) .
- Hammett Constants: Quantify the electron-withdrawing effects of chlorine substituents to predict acidity (pKa) of the carboxylic acid group and regioselectivity in further reactions .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility in polar/nonpolar media .
Q. What advanced spectroscopic techniques resolve contradictions in reported solubility or stability data for this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Detect trace degradation products (e.g., dechlorination or decarboxylation) under varying pH/temperature conditions .
- Solid-State NMR: Investigate crystallinity vs. amorphous forms, which impact solubility .
- Accelerated Stability Studies: Use HPLC under stress conditions (heat/light/humidity) to identify degradation pathways .
Q. How does the compound’s structure influence its potential as a ligand in coordination chemistry or enzyme inhibition studies?
Answer:
- Coordination Sites: The carboxylic acid group and chlorinated aromatic system enable metal binding (e.g., Cu²⁺, Fe³⁺) for catalytic or sensor applications. Chelation studies via UV-Vis titration .
- Enzyme Inhibition: Docking simulations (e.g., AutoDock) predict interactions with active sites (e.g., cyclooxygenase-2), validated by kinetic assays (IC₅₀ measurements) .
Q. What methodologies validate the environmental persistence or toxicity of chlorinated biphenyl derivatives?
Answer:
- Biodegradation Assays: Aerobic/anaerobic microbial cultures to assess breakdown products via GC-MS .
- Ecotoxicology: Daphnia magna or zebrafish embryo models for acute/chronic toxicity profiling .
- Theoretical Frameworks: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
